

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate CAS number 71450-93-6

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Compound of Interest

Ethyl 4-(2,3-dichlorophenyl)-4oxobutyrate

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An In-depth Technical Guide on **Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate** (CAS 71450-93-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate**, a chemical compound with potential applications in research and development. Due to the limited availability of published data, this guide focuses on its physicochemical properties, a probable synthetic route based on established chemical principles, and general analytical methodologies for its characterization.

Core Compound Information

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a dichlorinated phenyl keto-ester. Its chemical structure and basic properties are summarized below.



Property	Value	Citations
CAS Number	71450-93-6	[1][2][3]
Molecular Formula	C12H12Cl2O3	[1][3]
Molecular Weight	275.13 g/mol	[1][2][3]
Synonyms	Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate	[1]
Purity	96% - 97% (as commercially available)	[4][5]

Physicochemical Data

Detailed experimental data for this specific compound is scarce in publicly accessible literature. The following table summarizes available and predicted data.

Parameter	Value	Notes
Appearance	Not specified (likely a liquid or low-melting solid)	Inferred from similar compounds.
Solubility	Not specified	Expected to be soluble in common organic solvents.
Boiling Point	Not specified	
Melting Point	Not specified	

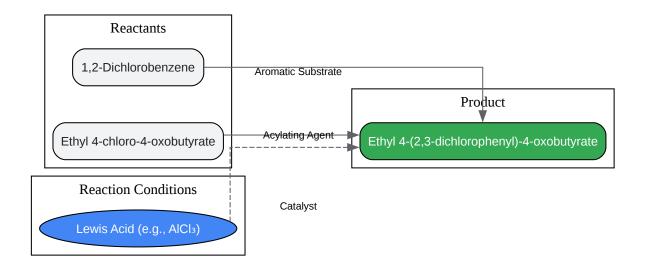
Probable Synthetic Pathway

While a specific published synthesis for **Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate** is not readily available, a plausible and widely used method for the preparation of similar aryl ketoesters is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group.

The proposed synthesis would involve the reaction of 1,2-dichlorobenzene with an acylating agent derived from succinic acid, such as ethyl 4-chloro-4-oxobutyrate, in the presence of a



Lewis acid catalyst like aluminum chloride (AlCl₃).



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Caption: Proposed Friedel-Crafts acylation for the synthesis of **Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate**.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis based on the Friedel-Crafts acylation of analogous compounds. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory safety precautions.

Materials:

- 1,2-Dichlorobenzene
- Ethyl 4-chloro-4-oxobutyrate
- Anhydrous Aluminum Chloride (AlCl₃)
- Anhydrous Dichloromethane (DCM) or another suitable inert solvent



- Hydrochloric acid (HCl), aqueous solution
- Saturated sodium bicarbonate solution
- · Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for inert atmosphere reactions

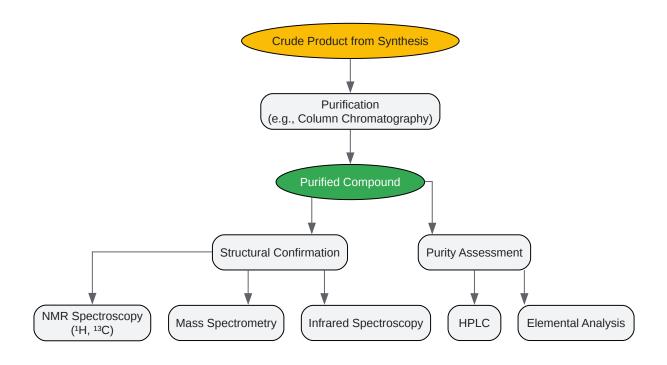
Procedure:

- To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0-5 °C), add ethyl 4-chloro-4-oxobutyrate dropwise.
- After the addition is complete, add 1,2-dichlorobenzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.
- Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by a suitable technique (e.g., TLC or GC).
- Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCI.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography on silica gel or vacuum distillation.

Analytical Characterization

The characterization of **Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate** would typically involve standard analytical techniques to confirm its structure and purity.





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Caption: General workflow for the purification and analytical characterization of the target compound.

Expected Spectroscopic Data

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the
 aromatic protons on the dichlorophenyl ring, as well as the methylene protons of the butyrate
 chain and the ethyl ester group (a triplet and a quartet). The chemical shifts and coupling
 patterns of the aromatic protons would be characteristic of a 1,2,3-trisubstituted benzene
 ring.
- 13C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons (ketone and ester), the aromatic carbons (with those bearing chlorine atoms showing characteristic shifts), and the aliphatic carbons of the butyrate and ethyl ester moieties.



- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+)
 corresponding to the molecular weight of the compound (275.13 g/mol). A characteristic
 isotopic pattern for two chlorine atoms (an M+2 peak approximately 65% of the M+ peak,
 and an M+4 peak of lower intensity) would be a key indicator of the compound's identity.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands for the ketone and ester carbonyl (C=O) stretching vibrations, typically in the region of 1680-1740 cm⁻¹.

Biological Activity and Applications

Currently, there is no specific information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for **Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate**. Compounds with dichlorophenyl and butyrate moieties can exhibit a range of biological activities, and this compound could be a potential intermediate or candidate in drug discovery programs. Further research is required to elucidate any pharmacological properties.

Safety Information

Safety data for this specific compound is not extensively documented. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a chemical compound for which detailed public scientific literature is limited. This guide has provided a summary of its known properties and a scientifically plausible, though hypothetical, framework for its synthesis and characterization based on established organic chemistry principles. It is hoped that this information will be a useful starting point for researchers and professionals in the field of drug development and chemical synthesis. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.



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